molecular formula C11H14FNO B12282939 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B12282939
M. Wt: 195.23 g/mol
InChI Key: QIRBMDMOSVNJCC-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine is a chemical compound characterized by the presence of a fluorophenyl group attached to a tetrahydropyran ring, which is further substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the tetrahydropyran ring provides structural stability. This combination allows the compound to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar Compounds

    4-Aminotetrahydropyran: Similar in structure but lacks the fluorophenyl group.

    4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine: Similar but with a chlorine atom instead of fluorine.

    4-(2-Bromophenyl)tetrahydro-2H-pyran-4-amine: Similar but with a bromine atom instead of fluorine.

Uniqueness

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

4-(2-fluorophenyl)oxan-4-amine

InChI

InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4H,5-8,13H2

InChI Key

QIRBMDMOSVNJCC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2F)N

Origin of Product

United States

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